Cas no 1556049-73-0 (5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile)

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic organic compound featuring a naphthyridine core substituted with three methyl groups and a cyano functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the electron-withdrawing cyano group facilitates further functionalization. The compound's well-defined regiochemistry and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Its synthetic versatility allows for modifications at multiple sites, enabling tailored derivatives for specific research or industrial purposes.
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile structure
1556049-73-0 structure
Product name:5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
CAS No:1556049-73-0
MF:C12H11N3
MW:197.235841989517
CID:5743291
PubChem ID:84221682

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1556049-73-0
    • 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
    • Inchi: 1S/C12H11N3/c1-7-8(2)11-4-10(5-13)6-14-12(11)15-9(7)3/h4,6H,1-3H3
    • InChI Key: RTGHJSXWEUNICQ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C#N)=CN=2)C(C)=C(C)C=1C

Computed Properties

  • Exact Mass: 197.095297364g/mol
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų
  • XLogP3: 2.3

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM235681-1g
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
1556049-73-0 97%
1g
$608 2021-08-04
Chemenu
CM235681-5g
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
1556049-73-0 97%
5g
$1262 2021-08-04
Chemenu
CM235681-10g
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
1556049-73-0 97%
10g
$1730 2021-08-04
Chemenu
CM235681-1g
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
1556049-73-0 97%
1g
$*** 2023-03-30

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile Related Literature

Additional information on 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile

Introduction to 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile (CAS No. 1556049-73-0)

5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile (CAS No. 1556049-73-0) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, which is characterized by a fused bicyclic structure consisting of a pyridine and a pyrimidine ring. The presence of multiple methyl substituents at the 5, 6, and 7 positions enhances its molecular stability and influences its electronic properties, making it a versatile scaffold for further chemical modifications.

The CAS number 1556049-73-0 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. Its molecular formula can be expressed as C₁₁H₁₁N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The carbonitrile group at the 3-position introduces a polar functional moiety that can participate in hydrogen bonding interactions and influence the compound's solubility and reactivity.

In recent years, 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. The naphthyridine core is a privileged structure in medicinal chemistry due to its ability to engage with biological targets such as enzymes and receptors. The methyl substituents at the 5, 6, and 7 positions are strategically placed to modulate the compound's binding affinity and pharmacokinetic properties.

One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing biologically active molecules. Researchers have leveraged its structural framework to develop novel compounds with therapeutic potential in various disease areas. For instance, derivatives of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile have been explored for their antimicrobial and anti-inflammatory properties. The carbonitrile group serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones.

The synthesis of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods often include cyclization reactions followed by selective functional group transformations to introduce the desired substituents. The development of efficient synthetic routes is crucial for scaling up production and ensuring cost-effectiveness in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further enhanced the understanding of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile's interactions with biological targets. Molecular docking studies have been conducted to predict how this compound binds to specific proteins and enzymes involved in disease pathways. These studies provide valuable insights into its mechanism of action and help guide the design of more potent derivatives.

The pharmaceutical industry has shown particular interest in 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile due to its structural versatility and potential therapeutic applications. Researchers are exploring its use in developing treatments for neurological disorders, infectious diseases, and cancer. The ability to modify its chemical structure allows for fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.

In addition to pharmaceutical applications,5,6,7-Trimethyl-l,8-naphthyridine-l,*carbonitrile* has found utility in other areas such as materials science and agrochemicals. Its unique electronic properties make it a candidate for developing organic semiconductors or fluorescent dyes used in diagnostic imaging techniques.

The regulatory landscape surrounding this compound is another critical consideration for researchers and manufacturers. Compliance with safety guidelines ensures that its handling and application are conducted responsibly without compromising human health or environmental safety.

Future research directions may focus on optimizing synthetic routes to improve yield and sustainability while exploring novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.

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